molecular formula C3H7ClN4 B6203886 N-methyl-1H-1,2,3-triazol-5-amine hydrochloride CAS No. 1314981-11-7

N-methyl-1H-1,2,3-triazol-5-amine hydrochloride

Cat. No.: B6203886
CAS No.: 1314981-11-7
M. Wt: 134.6
InChI Key:
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Description

N-methyl-1H-1,2,3-triazol-5-amine hydrochloride: is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is known for its applications in organic synthesis and as a reagent in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of N-methyl-1H-1,2,3-triazol-5-amine hydrochloride typically involves organic synthesis reactions. One common method includes the reaction of N-methyl-1H-1,2,3-triazole with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale organic synthesis processes. These processes often utilize automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-methyl-1H-1,2,3-triazol-5-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-methyl-1H-1,2,3-triazol-5-one, while reduction could produce N-methyl-1H-1,2,3-triazol-5-amine .

Scientific Research Applications

N-methyl-1H-1,2,3-triazol-5-amine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis to create various compounds.

    Biology: The compound is employed in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: Research has explored its potential as a precursor for pharmaceutical compounds with antimicrobial and antifungal properties.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-methyl-1H-1,2,3-triazol-5-amine hydrochloride involves its interaction with specific molecular targets. The triazole ring can form non-covalent bonds with enzymes and receptors, leading to various biological effects. These interactions may include electrostatic interactions, hydrogen bonding, and van der Waals forces .

Comparison with Similar Compounds

  • 1-Methyl-1H-1,2,4-triazol-3-amine hydrochloride
  • 3-Methyl-1H-1,2,4-triazol-5-amine
  • 1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde

Uniqueness: N-methyl-1H-1,2,3-triazol-5-amine hydrochloride is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

CAS No.

1314981-11-7

Molecular Formula

C3H7ClN4

Molecular Weight

134.6

Purity

0

Origin of Product

United States

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